molecular formula C24H32O3 B14158566 14-Anhydrobufalin CAS No. 7439-77-2

14-Anhydrobufalin

Cat. No.: B14158566
CAS No.: 7439-77-2
M. Wt: 368.5 g/mol
InChI Key: LPARRDGBTTTYTR-UHFFFAOYSA-N
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Description

14-Anhydrobufalin is a bufadienolide, a type of steroid compound derived from bufalin. Bufadienolides are known for their potent biological activities, particularly in the context of cardiac glycosides. This compound has been studied for its potential therapeutic applications, especially in the treatment of cancer due to its ability to interact with androgen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 14-Anhydrobufalin involves the introduction of a double bond in bufalin. This modification is typically achieved through a series of chemical reactions, including dehydrogenation and epoxidation. The process often requires specific reagents and conditions to ensure the successful formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

14-Anhydrobufalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-Anhydrobufalin involves its interaction with androgen receptors. Molecular docking studies have shown that it exhibits a potent binding affinity for these receptors, which can inhibit the growth of prostate cancer cells. The compound’s effects are mediated through the modulation of specific signaling pathways and the inhibition of androgen receptor activity .

Comparison with Similar Compounds

14-Anhydrobufalin is unique among bufadienolides due to its specific structural modifications. Similar compounds include:

In comparison to these compounds, this compound has shown a more potent binding affinity for androgen receptors, highlighting its potential as a therapeutic agent .

Properties

CAS No.

7439-77-2

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

5-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one

InChI

InChI=1S/C24H32O3/c1-23-11-9-17(25)13-16(23)4-5-18-20-7-6-19(15-3-8-22(26)27-14-15)24(20,2)12-10-21(18)23/h3,7-8,14,16-19,21,25H,4-6,9-13H2,1-2H3

InChI Key

LPARRDGBTTTYTR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=COC(=O)C=C5)C)O

Origin of Product

United States

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